1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol
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Overview
Description
1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol is a complex organic compound that features both benzimidazole and bromonaphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Bromonaphthalene Derivative: The bromonaphthalene derivative can be prepared through bromination of naphthalene using bromine in the presence of a catalyst.
Coupling Reaction: The final step involves the coupling of the benzimidazole core with the bromonaphthalene derivative through an ether linkage. This can be achieved using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and naphthalene rings.
Reduction: Reduced forms of the benzimidazole and naphthalene rings.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It can serve as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol involves its interaction with specific molecular targets. The benzimidazole moiety can interact with enzymes and receptors, modulating their activity. The bromonaphthalene group can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-benzo[d]imidazol-2-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol
- 1-(1H-benzo[d]imidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol
- 1-(1H-benzo[d]imidazol-1-yl)-3-((6-chloronaphthalen-2-yl)oxy)propan-2-ol
Uniqueness
1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol is unique due to the presence of both benzimidazole and bromonaphthalene moieties, which confer distinct chemical and biological properties. The bromine atom in the naphthalene ring can participate in various substitution reactions, making the compound versatile for further chemical modifications.
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-(6-bromonaphthalen-2-yl)oxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c21-16-7-5-15-10-18(8-6-14(15)9-16)25-12-17(24)11-23-13-22-19-3-1-2-4-20(19)23/h1-10,13,17,24H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRTUSICDCISHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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